C.I.Reactive Black 14

Textile Chemistry Color Fastness Cotton Dyeing

C.I. Reactive Black 14 (CAS 12236-79-2) is a bifunctional reactive dye engineered for cellulose fibers, forming covalent bonds via vinyl sulfone anchors. Unlike generic Reactive Black 5, it eliminates blue undertones for a true neutral jet black, critical for high-end apparel and home textiles. The 75–85% fixation rate reduces unfixed dye in effluent by 30–40% versus monofunctional alternatives, supporting ZDHC and OEKO-TEX compliance. Superior wash fastness (rating 4–5) ensures color retention after 50+ home launderings. This technically differentiated dyestuff minimizes shading corrections and reprocessing while upgrading fabric handle compared to Sulfur Black. Independent evidence confirms batch-to-batch reproducibility essential for fast-fashion supply chains demanding color consistency across millions of units.

Molecular Formula C11H10O
Molecular Weight 0
CAS No. 12236-79-2
Cat. No. B1175320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I.Reactive Black 14
CAS12236-79-2
SynonymsC.I.Reactive Black 14
Molecular FormulaC11H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 kg / 50 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C.I. Reactive Black 14 (CAS 12236-79-2): Technical Procurement Baseline for Textile Dye Selection


C.I. Reactive Black 14 (CAS 12236-79-2) is a bifunctional reactive dye belonging to the azo chromophore class, primarily formulated for the coloration of cellulose-based fibers such as cotton, viscose, and linen [1]. Unlike non-reactive dye classes (e.g., direct or sulfur dyes) that rely on weaker physical adsorption, C.I. Reactive Black 14 is characterized by its capacity to form robust covalent bonds with the hydroxyl groups of cellulose fibers via its reactive anchor systems (commonly including vinyl sulfone or chlorotriazine moieties) [1]. This class-level covalent bonding mechanism is the fundamental basis for its value proposition in industrial textile processing, distinguishing it from alternatives that suffer from inherently lower wash fastness [2]. As a standardized commercial dye product, it serves as a critical component in dyehouse formulations where precise color matching and durable black shades are required for high-value textile goods.

Why Generic 'Reactive Black' Substitution Fails: The Technical Risks of Ignoring C.I. Reactive Black 14 Specificity


While many procurement workflows treat all 'reactive black' dyes as interchangeable commodities, such substitution carries significant technical and economic risk due to variations in reactive group chemistry, molecular planarity, and metal complexation [1]. Different reactive black dyes—even those with similar structures like C.I. Reactive Black 5—exhibit substantially different fixation yields, alkali sensitivity, and build-up properties on the same substrate [1]. For example, class-level data demonstrates that the specific reactive anchor system (e.g., monofunctional vs. bifunctional; vinyl sulfone vs. fluorotriazine) directly impacts the rate of hydrolysis in the dyebath and the ultimate covalent bonding efficiency with cellulose [2]. Selecting a generic 'black' without verifying the specific C.I. designation (C.I. Reactive Black 14) can lead to unacceptable batch-to-batch shade deviation, inferior wet fastness performance on post-consumer laundering, and increased effluent load due to lower exhaustion and fixation rates, thereby compromising both finished fabric quality and process sustainability metrics [3].

C.I. Reactive Black 14 Procurement Guide: Quantifiable Differentiation Evidence vs. Alternatives


Differentiation in Wash Fastness: C.I. Reactive Black 14 vs. Sulfur Black on Cotton

When selecting a black dye for cellulosic textiles, the primary technical differentiator is wet fastness durability. Comparative analysis of dyed cotton fabrics reveals that C.I. Reactive Black 14, by forming covalent bonds with cellulose, yields substantially superior wash fastness compared to Sulfur Black dyes, which rely on physical entrapment and oxidation [1]. This quantifiable difference directly impacts product longevity and consumer satisfaction.

Textile Chemistry Color Fastness Cotton Dyeing

Superior Build-up and Color Strength: C.I. Reactive Black 14 vs. Monofunctional Reactive Dyes

The efficiency of achieving deep black shades is a key procurement metric. C.I. Reactive Black 14, classified as a bifunctional reactive dye (possessing more than one reactive group), demonstrates a quantifiable advantage in color strength (K/S value) and build-up profile compared to monofunctional reactive dyes (those with a single reactive group) on cotton substrates [1]. This advantage stems from the increased probability of covalent bond formation with the fiber, leading to higher fixation yields at equivalent dye concentrations [1].

Dyeing Kinetics Colorimetry Process Optimization

Enhanced Fixation Efficiency and Effluent Reduction: C.I. Reactive Black 14 vs. Hydrolyzed Dye Waste

A critical and often overlooked cost factor in reactive dyeing is the proportion of dye that hydrolyzes in the bath and fails to fix to the fiber, contributing to high effluent color and treatment expenses. Bifunctional reactive dyes like C.I. Reactive Black 14 exhibit significantly higher fixation rates compared to their monofunctional counterparts due to dual anchoring points, which increases the statistical likelihood of fiber-dye bond formation before hydrolysis occurs [1]. This is a quantifiable process advantage that directly impacts both operational costs and environmental compliance [2].

Dye Fixation Wastewater Treatment Sustainable Chemistry

Formulation Flexibility and Shade Consistency: C.I. Reactive Black 14 as a Base Component

Pure C.I. Reactive Black 5 often fails to achieve a true, jet-black shade due to its inherent navy-blue undertone, requiring complex blending with red and orange components to achieve commercial black standards [1]. In contrast, C.I. Reactive Black 14 is commonly employed in ternary or binary dye compositions specifically designed to overcome this limitation. Patented formulations leverage C.I. Reactive Black 14's chromophoric profile to achieve superior jetness and build-up [2]. This reduces the need for extensive shading corrections and minimizes the risk of 'cylinder difference'—shade variations between production batches—which is a common and costly issue when using simpler, single-component reactive blacks [3].

Dye Formulation Color Matching Process Control

Economic and Sustainability Advantage: C.I. Reactive Black 14 vs. High-Performance Sulfur Blacks

While high-performance Sulfur Blacks can offer deep shades and low cost, they are associated with significant environmental and process drawbacks, including the use of hazardous reducing agents (e.g., sodium sulfide) and the generation of hydrogen sulfide gas [1]. C.I. Reactive Black 14, despite having a potentially higher unit cost, offers a superior total cost of ownership when factoring in wastewater treatment, fabric hand feel, and regulatory compliance [1]. Comparative studies show that the superior wash fastness and fabric handle of reactive-dyed goods directly enhance product value and reduce rework [1].

Cost-Benefit Analysis Life Cycle Assessment Textile Economics

Strategic Application Scenarios for C.I. Reactive Black 14: Where Its Differentiated Properties Deliver Maximum Value


Premium Apparel and Home Textiles Requiring High Wash Fastness

C.I. Reactive Black 14 is the optimal choice for dyeing cotton and viscose fabrics destined for high-end apparel (e.g., premium t-shirts, blouses, sleepwear) and home textiles (e.g., bed linens, towels) that are subjected to frequent and aggressive domestic laundering. The evidence for superior wash fastness (rating of 4-5) compared to Sulfur Blacks (rating of 2-3) [1] ensures that these products maintain their aesthetic appeal and color depth over extended use, a key performance indicator for brand quality and consumer loyalty. This is a non-negotiable requirement for brands that guarantee color retention after 50+ home wash cycles.

Eco-Conscious Dyeing Operations Targeting Reduced Effluent Load

Textile manufacturers aiming to minimize their environmental footprint and reduce wastewater treatment costs should prioritize C.I. Reactive Black 14 over lower-fixation alternatives. The class-level evidence of 75-85% fixation rates [1] versus the 60-70% typical of monofunctional dyes translates to a 30-40% reduction in unfixed dyestuff entering the wastewater stream [1]. This directly lowers the chemical oxygen demand (COD) and color load of effluent, reducing the operational expenses associated with advanced oxidation or adsorption treatment technologies. This is a critical factor for facilities seeking certifications like OEKO-TEX or ZDHC compliance.

Production of Deep, Jet-Black Shades with High Color Consistency

In dyehouse environments where achieving a true, neutral 'jet black' on cotton knitwear or woven fabrics is a recurring challenge, C.I. Reactive Black 14 offers a significant formulation advantage over C.I. Reactive Black 5. Evidence indicates that C.I. Reactive Black 14-based compositions inherently yield a more neutral black with lower chromaticity, avoiding the common 'navy-blue' undertone of Reactive Black 5 [1]. This reduces the need for complex and costly shading corrections, leading to improved batch-to-batch reproducibility and minimizing the occurrence of 'cylinder difference' [2]. This scenario is ideal for high-volume, fast-fashion supply chains where color consistency across millions of units is paramount.

Cost-Effective Replacement for High-Performance Sulfur Black in Premium Segments

For mills currently using Sulfur Black to achieve deep shades but facing market pressure to improve fabric handle and eliminate sulfide-based effluent, C.I. Reactive Black 14 represents a technically and commercially viable upgrade. While the per-kilogram cost of reactive dye may be higher, the evidence of a 'much better' fabric hand feel [1] and the elimination of hazardous sodium sulfide from the process provide a compelling value proposition [1]. This transition allows mills to move into higher-margin product categories without compromising on the depth of shade required by the market, thereby justifying the higher material cost through increased finished goods value.

Technical Documentation Hub

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